3-Iodothyronamine hydrochloride

描述

Discovery and Structural Relationship to Thyroid Hormones

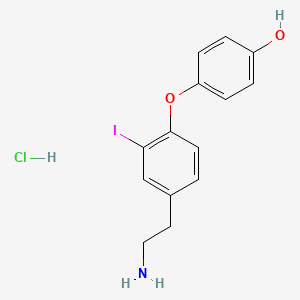

The discovery of 3-iodothyronamine (T1AM) in 2004 marked a paradigm shift in understanding thyroid hormone metabolism. Researchers identified T1AM as a decarboxylated and deiodinated derivative of thyroxine (T4) with a carbon skeleton identical to T4 but containing only one iodine atom at the 3′ position. The structural relationship between T1AM and thyroid hormones is illustrated below:

| Parameter | Thyroxine (T4) | Triiodothyronine (T3) | 3-Iodothyronamine (T1AM) |

|---|---|---|---|

| Molecular Formula | C15H11I4NO4 | C15H12I3NO4 | C14H14INO2·HCl |

| Molecular Weight | 776.87 g/mol | 650.97 g/mol | 391.63 g/mol |

| Iodine Atoms | 4 | 3 | 1 |

| Carboxylic Acid Group | Present | Present | Absent (Decarboxylated) |

This structural modification enables T1AM to bypass nuclear thyroid hormone receptors while interacting with alternative signaling pathways. The hydrochloride salt form enhances solubility and stability for experimental applications.

Endogenous Production and Physiological Significance

Endogenous T1AM production occurs through sequential modifications of thyroid hormone precursors, with two proposed biosynthetic pathways:

Thyroidal Pathway :

Intrathyroidal conversion of T4 via sodium-iodide symporter (NIS)-dependent mechanisms involving thyroperoxidase. This pathway remains controversial due to evidence of extrathyroidal synthesis in athyreotic patients.Extrathyroidal Pathway :

The physiological significance of T1AM is underscored by its nanomolar circulating concentrations (0.1-10 nM) and tissue-specific distribution patterns. Key physiological roles include:

- Thermoregulation : Induction of rapid hypothermia through TAAR1-mediated mechanisms

- Cardiac Modulation : Negative inotropic and chronotropic effects independent of β-adrenergic signaling

- Metabolic Regulation : Promotion of lipid oxidation and gluconeogenesis via AMPK pathway activation

- Neuroprotection : Modulation of dopamine release and protection against excitotoxic neuronal damage

Key Chemical Modifications: Decarboxylation and Deiodination Pathways

The transformation of thyroid hormones into T1AM involves precise enzymatic modifications:

Decarboxylation Mechanism :

Ornithine decarboxylase (ODC) catalyzes the removal of the α-carboxylic group from iodothyronines. In vitro studies demonstrate ODC-mediated conversion rates:

| Substrate | Product | Conversion Efficiency (%) |

|---|---|---|

| T4 | Thyroxamine | 12.4 ± 1.8 |

| 3,5-T2 | 3,5-T2AM | 28.7 ± 3.2 |

Data from intestinal tissue models show ODC activity is pH-dependent (optimal pH 7.4) and inhibited by α-difluoromethylornithine (DFMO).

Deiodination Cascade :

Sequential iodine removal by selenocysteine-containing deiodinases:

- DIO1 : Initiates outer-ring deiodination of T4 → 3,5-T2 (Km = 2.1 μM)

- DIO3 : Completes inner-ring deiodination of 3,5-T2AM → T1AM (Vmax = 4.8 pmol/min/mg protein)

The chemical stability of T1AM is enhanced by:

属性

IUPAC Name |

4-[4-(2-aminoethyl)-2-iodophenoxy]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKVVMXTPQCCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675978 | |

| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788824-64-6, 712349-95-6 | |

| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodothyronamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Radiochemical Synthesis via Iodination of Stannyl Precursors

A foundational method for T1AM synthesis involves iodination of stannyl precursors. As demonstrated by Miyakawa and Scanlan (2006), [¹²⁵I]-T1AM is synthesized by reacting tert-butyl-4-(4′-methoxymethoxy)phenoxy-3-(trimethylstannyl) phenethyl carbamate with sodium iodide ([¹²⁵I]) in the presence of chloramine-T and hydrochloric acid. The reaction proceeds in ethanol at room temperature for 30 minutes, followed by ether extraction and MgSO₄-mediated purification. While this method yields radiolabeled T1AM, the hydrochloride salt forms in situ upon acidification with HCl.

Key Steps:

-

Iodination: Chloramine-T oxidizes iodide to iodonium ions, facilitating electrophilic aromatic substitution on the stannyl precursor.

-

Acidification: Addition of HCl protonates the amine group, forming T1AM·HCl.

-

Purification: Ether extraction removes unreacted precursors, while MgSO₄ absorbs residual moisture.

Fluorescent Derivatization and Conjugation

A novel approach by Liu et al. (2019) conjugates T1AM with tetramethylrhodamine-6-isothiocyanate (6-TRITC) to produce fluorescently labeled T1AM (FL-T1AM). Though primarily used for cellular tracking, this method highlights the reactivity of T1AM’s primary amine group. The hydrochloride salt is generated during purification by dissolving the crude product in methanol and precipitating with HCl.

Reaction Conditions:

-

Solvent System: Hexanes/isopropyl alcohol (2:1) for flash chromatography.

-

Acidification: Methanol-HCl mixture precipitates FL-T1AM·HCl.

Challenges in De Novo Synthesis from Thyroid Hormones

Decarboxylation and Deiodination of T₄/T₃

Endogenous T1AM is hypothesized to derive from thyroxine (T₄) or triiodothyronine (T₃) via sequential deiodination and decarboxylation. However, synthetic replication remains elusive. Hackenmueller et al. (2012) administered deuterated T₄ to hypothyroid mice but detected no labeled T1AM, suggesting extrathyroidal biosynthesis requires undiscovered enzymatic pathways.

Proposed Pathway:

-

Deiodination: T₄ → T₃ → T₂ via deiodinases (Dio1/Dio2).

-

Decarboxylation: T₂ → T₂AM via ornithine decarboxylase (ODC).

Synthetic Limitations:

Optimization of Hydrochloride Salt Formation

Acid-Base Titration for Salt Precipitation

T1AM’s primary amine (pKₐ ~10.5) is protonated under acidic conditions, enabling hydrochloride salt formation. A standardized protocol involves:

-

Dissolving T1AM freebase in anhydrous ethyl acetate.

-

Adding 3M HCl in ethyl acetate dropwise until pH ≤4.

Purity Analysis:

-

HPLC: Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

化学反应分析

反应类型: 3-碘甲状腺胺盐酸盐会发生各种化学反应,包括氧化、还原和取代。 这些反应对其生物活性及其与不同分子靶标的相互作用至关重要 .

常用试剂和条件:

氧化: 常用氧化剂,例如过氧化氢和高锰酸钾。

还原: 还原剂,如硼氢化钠和氢化铝锂。

取代: 卤化反应通常涉及碘和溴等试剂.

科学研究应用

3-碘甲状腺胺盐酸盐在科学研究中具有广泛的应用:

化学: 用于研究甲状腺激素及其衍生物的代谢途径。

生物学: 该化合物用于代谢调节、能量稳态和产热的研究。

医学: 它在治疗代谢紊乱、肥胖症和神经退行性疾病方面具有潜在的治疗应用。

工业: 该化合物用于开发新的药理学试剂和诊断工具.

作用机制

3-碘甲状腺胺盐酸盐通过激活痕量胺相关受体 1 (TAAR1) 发挥其作用。这种激活导致环磷酸腺苷 (cAMP) 的产生,进而调节各种生理过程,例如体温、心输出量和代谢率。 该化合物还与其他受体相互作用,包括 α2A 肾上腺素能受体,并调节神经递质的转运 .

类似化合物:

3,5,3’-三碘甲状腺原氨酸 (T3): 具有独特生物学效应的甲状腺激素。

甲状腺素 (T4): 3-碘甲状腺胺的母体激素。

3-碘甲状腺乙酸: 3-碘甲状腺胺的代谢产物,具有不同的生物活性.

独特性: 3-碘甲状腺胺盐酸盐的独特之处在于它能够发挥与甲状腺激素作用基本相反的作用。 它调节代谢途径,有利于脂质利用而不是葡萄糖分解代谢,在治疗应用中具有巨大潜力 .

相似化合物的比较

Thyronamine (T0AM)

3,5-Diiodothyronine (3,5-T2)

- Structure : Retains two iodine atoms (3' and 5' positions) and a carboxyl group, unlike 3-T1AM .

- Receptors : Acts independently of TAAR1, likely via mitochondrial pathways .

- Function : Enhances metabolic rate and mitochondrial respiration but lacks 3-T1AM’s rapid effects on insulin secretion .

Metabolic Derivatives

3-Iodothyroacetic Acid (TA1)

Triiodothyroacetic Acid (Triac)

- Structure : Synthetic T3 analog with a carboxyl group .

- Receptors : Binds TH receptors (TRα/β) with high affinity, unlike 3-T1AM .

- Function: Mimics T3 in regulating gene transcription but lacks 3-T1AM’s rapid, non-genomic actions .

Functional Comparisons

Divergent Signaling Pathways

- 3-T1AM vs.

- 3-T1AM vs. 3,5-T2 : While both regulate metabolism, 3-T1AM induces rapid hypothermia, whereas 3,5-T2 enhances mitochondrial efficiency without affecting body temperature .

- 3-T1AM vs. TA1 : 3-T1AM’s metabolic effects are transient and receptor-mediated, whereas TA1 accumulates under hyperglycemia, promoting oxidative stress .

Research Implications and Gaps

- Therapeutic Potential: 3-T1AM’s rapid metabolic effects make it a candidate for treating obesity and diabetes, but its pro-diabetic metabolite (TA1) poses challenges .

- Contradictions : Evidence conflicts on whether 3-T1AM’s actions are entirely independent of classical TH pathways .

- Unresolved Questions : Tissue-specific concentrations, degradation kinetics, and interactions with other amine oxidases require further study .

生物活性

3-Iodothyronamine (T1AM) is a biologically active compound derived from thyroid hormones, specifically from the metabolism of thyroxine (T4). It has garnered attention for its diverse physiological roles, particularly in metabolic regulation and neuroprotection. This article delves into the biological activity of 3-Iodothyronamine Hydrochloride, supported by research findings, data tables, and case studies.

Biosynthesis and Metabolism

3-Iodothyronamine is synthesized through the decarboxylation of T4, primarily in the intestinal tissue. The enzyme ornithine decarboxylase (ODC) plays a crucial role in this process, facilitating the conversion of T4 to T1AM through a series of enzymatic reactions. Studies have demonstrated that this biosynthesis pathway is influenced by various factors, including antithyroid treatments like methimazole .

T1AM acts primarily through the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that mediates several physiological responses. Unlike traditional thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors but instead influences metabolic processes at the cellular level. Its effects include modulation of energy metabolism, thermoregulation, and neuroprotective actions .

Metabolic Regulation

Research indicates that T1AM significantly alters metabolic pathways in experimental models. Upon administration, it induces hypothermia and shifts energy utilization from carbohydrates to lipids. This effect is characterized by increased lipid mobilization and protein breakdown over time . The following table summarizes key metabolic effects observed in studies:

Neuroprotection

T1AM has shown potential neuroprotective effects, particularly in models of spinal cord injury (SCI). In a study involving rats, T1AM administration resulted in reduced apoptosis and improved functional recovery post-injury. The following data illustrates the behavioral outcomes measured using the Basso-Beattie-Bresnahan (BBB) scale:

| Group | Day 3 BBB Score | Day 5 BBB Score | Day 7 BBB Score |

|---|---|---|---|

| Control | 1.5 ± 0.5 | 3.5 ± 0.5 | 4.5 ± 0.5 |

| T1AM | 3.3 ± 0.5 | 5.3 ± 0.5 | 7.5 ± 0.5 |

| T1AM + EPPTB | 1.5 ± 0.5 | 3.5 ± 0.5 | 4.5 ± 0.5 |

The results indicate a significant improvement in locomotor function in the T1AM group compared to controls (all values <0.05) .

Case Studies and Clinical Relevance

In clinical settings, T1AM has been detected in human blood, suggesting its relevance as a biomarker for thyroid hormone metabolism and potential therapeutic target for metabolic disorders . Its pharmacological profile indicates promise for treating conditions such as obesity and neurodegenerative diseases due to its ability to modulate energy expenditure and provide neuroprotection.

常见问题

Q. How should researchers design studies to evaluate 3-T1AM HCl’s cross-species receptor specificity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。